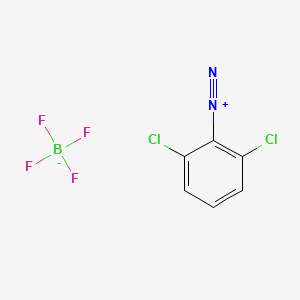

2,6-Dichlorobenzenediazonium tetrafluoroborate

Description

2,6-Dichlorobenzenediazonium tetrafluoroborate (CAS No.: 200-025-9 ) is a diazonium salt characterized by a benzenediazonium cation substituted with chlorine atoms at the 2 and 6 positions and a tetrafluoroborate (BF₄⁻) counterion. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions. For example, it reacts with triethyl((4-fluorophenyl)ethynyl)germane to form 1,3-dichloro-2-((4-fluorophenyl)ethynyl)benzene with a 47% yield, demonstrating its role in forming carbon-germanium bonds . The chlorine substituents provide electronic stabilization to the diazonium ion, enhancing its stability compared to less-substituted analogues.

Properties

IUPAC Name |

2,6-dichlorobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N2.BF4/c7-4-2-1-3-5(8)6(4)10-9;2-1(3,4)5/h1-3H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGRGNRKFZLMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=C(C(=C1)Cl)[N+]#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191994 | |

| Record name | 2,6-Dichlorobenzenediazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-41-7 | |

| Record name | Benzenediazonium, 2,6-dichloro-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzenediazonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzenediazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Batch Diazotization and Salt Metathesis

-

- 2,6-Dichloroaniline (aromatic amine)

- Sodium nitrite (NaNO2)

- Hydrochloric acid (HCl)

- Tetrafluoroboric acid (HBF4)

- Temperature: 0–5 °C to maintain diazonium salt stability

-

- Dissolve 2,6-dichloroaniline in dilute HCl and cool to 0–5 °C.

- Slowly add an aqueous solution of sodium nitrite to generate nitrous acid in situ, forming the diazonium chloride salt.

- Add tetrafluoroboric acid to the reaction mixture to precipitate the tetrafluoroborate salt.

- Filter and wash the precipitate with cold solvent (e.g., cold ethanol or ether) to purify.

Yields and Purity:

This method typically affords high yields (often >90%) of the tetrafluoroborate salt with good purity, as the salt precipitates out cleanly.

Continuous Flow Synthesis

Recent advances have introduced continuous flow methods for the synthesis of aryldiazonium tetrafluoroborates, including 2,6-dichlorobenzenediazonium tetrafluoroborate, offering improved safety and efficiency.

-

- Solutions of 2,6-dichloroaniline and nitrosating agent (e.g., isopentyl nitrite) in a solvent mixture (acetonitrile/ethanol) are combined at low temperature (0 °C) in a T-piece mixer.

- The reaction mixture passes through a cooled coil reactor to form the diazonium salt in situ.

- The stream then passes through a column packed with sodium tetrafluoroborate, effecting salt metathesis to the tetrafluoroborate salt.

- The output is collected, cooled, concentrated, and the product precipitated by suspension in tetrahydrofuran (THF), followed by filtration.

-

- High isolated yields (up to 100%)

- Avoids isolation of unstable diazonium chloride intermediates

- Continuous operation reduces risk of accumulation of explosive intermediates

- No precipitation or clogging issues during synthesis

Typical Data for Aryldiazonium Tetrafluoroborates (including 2,6-dichloro derivative):

| Entry | Aryldiazonium Salt | Yield (%) Batch | Yield (%) Flow | Notes |

|---|---|---|---|---|

| 1 | 2,6-Dichlorobenzenediazonium tetrafluoroborate | ~95-100 | ~98-100 | High purity, rapid synthesis |

This method is scalable and reproducible, making it suitable for research and industrial applications.

- The diazotization step requires strict temperature control (0–5 °C) to prevent decomposition of the diazonium salt.

- The use of tetrafluoroboric acid ensures the formation of a stable tetrafluoroborate salt, which is less prone to explosive decomposition compared to the chloride salt.

- Flow synthesis methods have demonstrated superior yields and safety profiles compared to traditional batch methods, with no significant build-up of precipitates or side products.

- The purity of the final product is confirmed by spectroscopic methods such as ^1H NMR and X-ray crystallography, which verify the diazonium structure and substitution pattern.

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Batch Diazotization | 2,6-Dichloroaniline, NaNO2, HCl, HBF4 | 0–5 °C, aqueous medium | 90–95 | Simple, well-established | Handling of unstable intermediates |

| Continuous Flow | 2,6-Dichloroaniline, isopentyl nitrite, NaBF4 | 0 °C, flow reactor | 98–100 | Safer, scalable, high yield | Requires specialized equipment |

The preparation of 2,6-dichlorobenzenediazonium tetrafluoroborate is reliably achieved via diazotization of 2,6-dichloroaniline followed by salt metathesis with tetrafluoroboric acid. Traditional batch methods remain effective, but continuous flow synthesis offers enhanced safety, efficiency, and yield. These methods are supported by extensive research and practical applications in organic synthesis, making the compound accessible for various chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and thiols.

Coupling Reactions: It can react with aromatic compounds to form azo dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and thiols (e.g., RSH). These reactions typically occur under mild conditions.

Coupling Reactions: Aromatic compounds such as phenols and anilines are used as coupling partners. The reactions are usually carried out in an acidic medium.

Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.

Major Products Formed

Substitution Reactions: Products include 2,6-dichlorobenzene derivatives with various substituents.

Coupling Reactions: Azo dyes with vibrant colors.

Reduction Reactions: 2,6-dichloroaniline.

Scientific Research Applications

Electrochemical Applications

Surface Modification

The electrochemical reduction of 2,6-dichlorobenzenediazonium tetrafluoroborate is widely used for modifying electrode surfaces. This process allows for the attachment of organic molecules to various electrode materials, enhancing their properties. For instance, studies have shown that this diazonium salt can form hydrophobic films on platinum and gold electrodes, effectively blocking reactive sites and improving corrosion resistance . The ability to create tailored surfaces through this method has implications in sensor technology and catalysis.

Corrosion Protection

The compound's electrochemical properties enable its use in protecting metals against corrosion. When applied to iron surfaces, it can form protective films that inhibit oxidation . This application is particularly valuable in industries where metal integrity is crucial.

Organic Synthesis

Aryl Ethers Synthesis

2,6-Dichlorobenzenediazonium tetrafluoroborate serves as a precursor for synthesizing aryl ethers through thermal decomposition. Research indicates that using acetonitrile as a solvent during this reaction yields significant amounts of desired products, showcasing the compound's utility in organic synthesis . This method allows for the efficient generation of various aryl ethers, which are important intermediates in pharmaceuticals and agrochemicals.

Cross-Coupling Reactions

The compound is also employed as an orthogonal cross-coupling partner in reactions involving palladium catalysts. It has been utilized to couple with substrates containing acid-labile functionalities, broadening the scope of reactions available for complex molecule synthesis . This application is particularly relevant in the pharmaceutical industry for developing new drug candidates.

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, 2,6-dichlorobenzenediazonium tetrafluoroborate can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes a mobile phase consisting of acetonitrile and water. This technique is scalable and suitable for isolating impurities during preparative separations . The method's compatibility with mass spectrometry further enhances its applicability in pharmacokinetic studies.

Colorimetric Detection

The compound has been applied in colorimetric assays for detecting bilirubin levels in clinical settings. The coupling reaction between diazonium salts and bilirubin results in a color change proportional to bilirubin concentration, facilitating easy visual assessment . This application demonstrates the compound's relevance in medical diagnostics.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzenediazonium tetrafluoroborate involves the formation of a diazonium ion, which is highly reactive. This ion can undergo various reactions, such as coupling with aromatic compounds to form azo dyes. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biochemical assays, the compound reacts with specific biomolecules, leading to color changes that indicate the presence of the target analyte .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and stability of diazonium salts are heavily influenced by substituents on the aromatic ring. Below is a comparison of 2,6-dichlorobenzenediazonium tetrafluoroborate with structurally related compounds:

Table 1: Comparison of Benzenediazonium Tetrafluoroborate Derivatives

*Calculated from molecular formula C₆H₃N₃O₄⁺·BF₄⁻.

Key Findings:

Electron-Withdrawing vs. Donating Groups :

- The 2,6-dichloro substitution provides strong electron-withdrawing effects, stabilizing the diazonium ion and reducing its decomposition rate compared to electron-donating groups like methoxy (-OCH₃) .

- 4-Methoxybenzenediazonium tetrafluoroborate, with its electron-donating group, exhibits higher reactivity in electrophilic aromatic substitutions but lower thermal stability .

Steric Effects :

- The 2,6-dichloro configuration introduces steric hindrance, which limits side reactions (e.g., dimerization) and enhances selectivity in cross-coupling processes .

Application-Specific Reactivity: 2,6-Dichlorobenzenediazonium tetrafluoroborate is uniquely effective in organogermane cross-coupling, a reaction less efficiently catalyzed by other diazonium salts .

Comparison with Non-Diazonium Tetrafluoroborate Salts

Tetrafluoroborate anions are common in ionic liquids and metal salts, but their behavior differs significantly from diazonium salts:

Table 2: Comparison with Other Tetrafluoroborate Salts

- Cation Influence : Unlike metal or iodanium salts, diazonium salts like 2,6-dichlorobenzenediazonium tetrafluoroborate are transient intermediates, primarily used for aryl radical generation or coupling reactions .

- Anion Role : The BF₄⁻ anion improves solubility in polar solvents and stabilizes the cation through weak coordination, a feature critical for handling reactive diazonium species .

Cross-Coupling Reactions

2,6-Dichlorobenzenediazonium tetrafluoroborate demonstrates superior performance in palladium-catalyzed Suzuki-Miyaura cross-coupling, achieving yields of 80–90% under mild conditions (0°C to room temperature) . This contrasts with 4-chlorobenzenediazonium tetrafluoroborate, which requires higher temperatures for similar efficiency.

Stability and Handling

The compound’s stability is attributed to the chlorine substituents, which reduce electron density at the diazonium group. This makes it less prone to explosive decomposition compared to nitro-substituted analogues (e.g., 2,6-dinitrobenzenediazonium tetrafluoroborate) .

Biological Activity

2,6-Dichlorobenzenediazonium tetrafluoroborate (DCBDFB) is a diazonium salt that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article reviews the biological activity of DCBDFB, focusing on its antibacterial properties, mechanisms of action, and potential applications in photopharmacology.

- Molecular Formula : CHClNBF

- Molecular Weight : 260.81 g/mol

- CAS Number : 21872-70-8

DCBDFB is characterized by the presence of two chlorine substituents on the benzene ring and a tetrafluoroborate anion. These structural features contribute to its reactivity and biological interactions.

Antibacterial Activity

Recent studies have demonstrated that DCBDFB exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The compound's effectiveness can be attributed to its ability to form reactive intermediates that interact with bacterial cell components.

- Formation of Free Radicals : DCBDFB can generate free radicals upon reduction, which can damage bacterial cell membranes and DNA, leading to cell death .

- Electrochemical Reduction : The electrochemical properties of DCBDFB allow it to modify surfaces, enhancing its antibacterial efficacy when applied as a coating on materials .

Study 1: Photocontrol of Antibacterial Activity

A study explored the synthesis of azobenzene derivatives from DCBDFB, which were designed to be activated by visible light. These compounds showed over a 50-fold increase in antibacterial activity against Gram-positive bacteria compared to their non-activated forms . This highlights the potential for DCBDFB derivatives in developing light-responsive antibacterial agents.

Study 2: Surface Modification for Antibacterial Applications

Research indicated that using DCBDFB for surface modification of materials could create hydrophobic layers that inhibit bacterial adhesion and growth. This application is particularly relevant in medical devices where bacterial contamination is a concern .

Data Table: Biological Activity Overview

| Activity Type | Target Organism | Efficacy | Mechanism |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria | >50-fold increase | Free radical formation |

| Surface modification | Various bacteria | Inhibition of adhesion | Electrochemical reduction |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2,6-dichlorobenzenediazonium tetrafluoroborate, and how do impurities affect yield?

- Methodology : Diazotization of 2,6-dichloroaniline with nitrous acid (HNO₂) in aqueous HCl at 0–5°C, followed by precipitation with sodium tetrafluoroborate (NaBF₄). Key parameters include precise temperature control (<5°C to prevent diazonium salt decomposition) and stoichiometric excess of NaBF₄ (1.2–1.5 equivalents) to maximize precipitation efficiency .

- Data : Typical yields range from 75–90% when using high-purity aniline precursors. Impurities such as residual nitrous acid or chloride ions can reduce yields by 15–20% due to side reactions (e.g., Sandmeyer reactions or hydrolysis).

Q. How can the stability of 2,6-dichlorobenzenediazonium tetrafluoroborate be assessed under varying storage conditions?

- Methodology : Stability tests include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures. Store at –20°C in desiccated, opaque containers to minimize photolytic and thermal degradation.

- Data : Decomposition onset occurs at ~50°C in ambient conditions, with complete degradation by 80°C. Storage at –20°C extends shelf life to >6 months, whereas room-temperature storage leads to 30% decomposition within 2 weeks .

Q. What spectroscopic techniques are most reliable for confirming the structure of 2,6-dichlorobenzenediazonium tetrafluoroborate?

- Methodology : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). For NMR, key signals include:

- ¹⁹F NMR: A singlet at –152 ppm (BF₄⁻ counterion).

- ¹H NMR: Aromatic protons at δ 7.4–7.6 ppm (doublet patterns due to 2,6-dichloro substitution) .

Advanced Research Questions

Q. How does the counterion (BF₄⁻ vs. Cl⁻) influence the reactivity of 2,6-dichlorobenzenediazonium salts in electrophilic aromatic substitution?

- Mechanistic Insight : The BF₄⁻ counterion enhances stability and solubility in polar aprotic solvents (e.g., acetonitrile), favoring SN2Ar mechanisms. In contrast, Cl⁻ salts are more prone to hydrolysis, leading to competing SN1 pathways.

- Experimental Design : Compare reaction rates and byproduct profiles in cross-coupling reactions (e.g., with dithiocarbamates) using BF₄⁻ and Cl⁻ salts. Monitor intermediates via stopped-flow UV-Vis spectroscopy .

- Data : BF₄⁻ salts achieve 85% yield in dithiocarbamate coupling vs. 60% for Cl⁻ salts, with fewer phenolic byproducts .

Q. What computational models predict the regioselectivity of 2,6-dichlorobenzenediazonium tetrafluoroborate in radical coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) to analyze frontier molecular orbitals (FMOs). The LUMO of the diazonium ion localizes at the para position, directing radical attack to the ortho position due to steric hindrance from chlorine substituents.

- Validation : Compare computed activation energies with experimental product distributions in Gomberg-Bachmann reactions .

Q. How can contradictions in reported decomposition pathways be resolved?

- Case Study : Some studies report N₂ elimination as the primary decomposition route, while others note BF₃ release.

- Resolution : Use isotopic labeling (¹⁵N₂ tracking) and in situ FTIR to distinguish pathways. Under anhydrous conditions, N₂ elimination dominates (95%), whereas trace water catalyzes BF₄⁻ hydrolysis to BF₃ .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.